molecular formula C18H14BrN5O2 B2503762 N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358275-02-1

N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2503762
CAS RN: 1358275-02-1
M. Wt: 412.247
InChI Key: DELGDWMCOMVEGC-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It has a molecular weight of 214.059 . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocyclic compound . The structure also includes a bromophenyl group and a triazolo group .

Scientific Research Applications

  • Chemical Synthesis Techniques : The compound N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is part of a broader family of chemicals that includes triazoloquinoxaline derivatives. These compounds are synthesized using various methods, including DCC coupling and azide coupling methods, to create amino acid derivatives linked to the triazoloquinoxaline moiety (Fathalla, 2015). Additionally, diversified synthesis techniques involving Ugi four-component reactions followed by copper-catalyzed tandem reactions are employed to produce structurally varied and complex fused tricyclic scaffolds (An et al., 2017).

  • Inotropic Activity : In the context of cardiovascular pharmacology, certain derivatives of triazoloquinoxaline, closely related to this compound, have been synthesized and evaluated for their positive inotropic activity. This includes increasing stroke volume in isolated rabbit heart preparations (Zhang et al., 2008), (Li et al., 2008).

  • Anticancer Activity : There is significant interest in derivatives of triazoloquinoxaline for their potential anticancer activity. Some synthesized derivatives of this chemical family have shown promising results in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

  • Antihistaminic Activity : Additionally, triazoloquinoxaline derivatives, similar to this compound, have been explored for their antihistaminic activity. Some compounds in this chemical class have shown efficacy in protecting animals from histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Future Directions

Quinoxaline derivatives, such as this compound, have many pharmaceutical and industrial purposes . They are currently used in various drugs on the market and have potential for further development in drug discovery . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine.

properties

IUPAC Name

N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-4-2-3-5-15(14)24(11)17)10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELGDWMCOMVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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